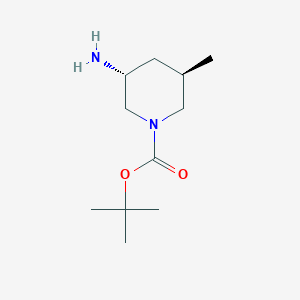![molecular formula C13H17ClFN B6245687 rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride CAS No. 2566532-08-7](/img/no-structure.png)
rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride, or 1R-FP-3ABA-HCl, is a synthetic compound with numerous applications in scientific research. Its unique chemical structure allows it to interact with various biological systems, making it a valuable tool for researchers.
科学的研究の応用
1R-FP-3ABA-HCl has been used in a variety of scientific research applications. It is commonly used as a substrate for the enzyme carbonic anhydrase, which catalyzes the conversion of carbon dioxide to bicarbonate. 1R-FP-3ABA-HCl has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1R-FP-3ABA-HCl has been used to study the structure and function of the human G-protein coupled receptor, which is involved in the regulation of various physiological processes.
作用機序
The mechanism of action of 1R-FP-3ABA-HCl is not yet fully understood. However, it is known that 1R-FP-3ABA-HCl binds to the active site of carbonic anhydrase, acetylcholinesterase, and the human G-protein coupled receptor, thus preventing their normal function. In the case of carbonic anhydrase, 1R-FP-3ABA-HCl binds to the zinc atom at the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. In the case of acetylcholinesterase, 1R-FP-3ABA-HCl binds to the active site, preventing the enzyme from breaking down the neurotransmitter acetylcholine. In the case of the human G-protein coupled receptor, 1R-FP-3ABA-HCl binds to the receptor, preventing it from binding to its ligand and thus preventing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1R-FP-3ABA-HCl are not yet fully understood. However, it is known that 1R-FP-3ABA-HCl can inhibit the activity of carbonic anhydrase, acetylcholinesterase, and the human G-protein coupled receptor. As a result, 1R-FP-3ABA-HCl can affect the regulation of various physiological processes. For example, by inhibiting the activity of carbonic anhydrase, 1R-FP-3ABA-HCl can affect the regulation of pH in the body. In addition, by inhibiting the activity of acetylcholinesterase, 1R-FP-3ABA-HCl can affect the regulation of neurotransmitter levels in the brain. Finally, by inhibiting the activity of the human G-protein coupled receptor, 1R-FP-3ABA-HCl can affect the regulation of various hormones and other molecules in the body.
実験室実験の利点と制限
1R-FP-3ABA-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in water and other solvents. In addition, 1R-FP-3ABA-HCl is relatively stable and has a long shelf-life. However, there are also some limitations to consider when using 1R-FP-3ABA-HCl in laboratory experiments. For example, 1R-FP-3ABA-HCl is a synthetic compound and is not found naturally in the body, which may limit its usefulness in certain types of research. In addition, 1R-FP-3ABA-HCl is not very selective and may bind to other proteins or molecules in addition to its intended targets.
将来の方向性
There are numerous potential future directions for research involving 1R-FP-3ABA-HCl. For example, further research could be conducted to better understand the mechanism of action of 1R-FP-3ABA-HCl and its effects on various physiological processes. In addition, further research could be conducted to develop more selective inhibitors of carbonic anhydrase, acetylcholinesterase, and the human G-protein coupled receptor. Finally, further research could be conducted to explore the potential therapeutic applications of 1R-FP-3ABA-HCl, such as the treatment of various diseases and disorders.
合成法
1R-FP-3ABA-HCl can be synthesized by a two-step process. The first step involves the reaction of 4-fluorophenylboronic acid with 1-azabicyclo[4.2.0]octane-3-ene to form the intermediate 1R-FP-3ABA. This reaction is typically carried out in the presence of a palladium catalyst and an ancillary ligand. The second step involves the addition of hydrochloric acid to the intermediate to yield 1R-FP-3ABA-HCl.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride involves the preparation of the key intermediate, 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene, followed by its conversion to the final product through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenylacetic acid", "1,5-cyclooctadiene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Preparation of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene", "a. Synthesis of 4-fluorophenylacetic acid from 4-fluorotoluene via a Grignard reaction with carbon dioxide", "b. Reduction of 4-fluorophenylacetic acid to 4-fluorophenylacetaldehyde using sodium borohydride", "c. Condensation of 4-fluorophenylacetaldehyde with 1,5-cyclooctadiene in the presence of hydrochloric acid to form 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene", "Step 2: Conversion of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene to rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride", "a. Hydrolysis of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene using sodium hydroxide to form 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-ol", "b. Conversion of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-ol to 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-one using acetic anhydride and triethylamine", "c. Reduction of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-one to rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane using sodium borohydride", "d. Quaternization of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane with hydrochloric acid to form rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride", "e. Purification of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride using ethyl acetate and diethyl ether, followed by drying with sodium bicarbonate and sodium chloride" ] } | |
CAS番号 |
2566532-08-7 |
分子式 |
C13H17ClFN |
分子量 |
241.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



